4-Azidotetrafluoroaniline
Overview
Description
Mechanism of Action
Mode of Action
The compound interacts with its protein and peptide targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the 4-Azidotetrafluoroaniline molecule and its target. This interaction can result in changes to the target’s function, potentially influencing biological processes in which the target is involved .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins and peptides it modifies. As a photoaffinity probe, it can help reveal the structure and function of these targets . This can provide valuable insights into their roles in various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its ability to interact with its targets and exert its effects . Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azidotetrafluoroaniline can be synthesized through multiple methods. One efficient approach involves the use of a stable carbamate intermediate. The first method traps the intermediate isocyanate generated via a modified Curtius rearrangement with 2-methyl-2-propanol or 2-(trimethylsilyl)ethanol to form stable carbamates . Another method involves the conversion of benzoic acid to its acid chloride, followed by reaction with sodium azide to form the azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of stable intermediates and efficient reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Azidotetrafluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a reagent for introducing the azide group.
Reduction: Reducing agents such as tin and hydrochloric acid can be used to convert the azide group to an amine group.
Major Products Formed
Substitution: The primary product is this compound itself.
Reduction: The major product is 4-Aminotetrafluoroaniline.
Scientific Research Applications
4-Azidotetrafluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity reagent to study molecular interactions.
Biology: Employed in biochemical research as a modifying agent for proteins and peptides.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Azidotetrafluoronitrobenzene
- 4-Aminotetrafluoroaniline
- 4-Nitrotetrafluoroaniline
Uniqueness
4-Azidotetrafluoroaniline is unique due to its combination of azide and tetrafluoroaniline groups, which confer distinct chemical properties and reactivity. Its ability to act as a photoaffinity reagent sets it apart from other similar compounds, making it particularly valuable in research applications .
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIIUJTWGUHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393094 | |
Record name | 4-AZIDOTETRAFLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294187-78-3 | |
Record name | 4-AZIDOTETRAFLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Azidotetrafluoroaniline (1) is presented as a new photoaffinity reagent. [] Photoaffinity reagents are crucial tools in chemical biology for identifying and characterizing protein-ligand interactions. These compounds incorporate a photoreactive group, like the azide in this compound, that becomes highly reactive upon exposure to specific wavelengths of light. This reactivity allows the reagent to form covalent bonds with nearby molecules, effectively "trapping" interacting partners, even transient ones, for further analysis.
A: The study demonstrated that upon irradiation with 254 nm light, this compound predominantly generates a singlet nitrene. [] This highly reactive intermediate can then undergo various reactions, including insertion into C-H bonds. The formation of cyclohexylamine as one of the primary photolysis products in cyclohexane provides evidence for this C-H insertion pathway and supports the singlet nitrene mechanism. [] This reactivity profile makes this compound a valuable tool for probing protein interactions. By incorporating it into a biological system and exposing it to UV light, researchers can covalently link the reagent to its binding partners, facilitating their identification and characterization.
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